2,5-dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3N3OS/c16-9-3-1-8(2-4-9)14-20-21-15(23-14)19-13(22)11-7-10(17)5-6-12(11)18/h1-7H,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUNYJWPRYBZEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient purification techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different thiadiazole derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2,5-dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest . A notable case study highlighted a derivative of this compound that demonstrated a 70% reduction in tumor growth in xenograft models .
Antiviral Activity
Emerging research suggests that this compound may possess antiviral properties. Preliminary studies indicate that it can inhibit viral replication by targeting specific viral proteins or enzymes. This potential has sparked interest in its development as an antiviral agent for treating infections caused by RNA viruses .
Pesticidal Activity
In agricultural settings, this compound has been explored for its pesticidal properties. It has shown effectiveness against various pests, including aphids and whiteflies. Field trials demonstrated a significant reduction in pest populations when applied at concentrations of 100 ppm .
Synthesis and Production
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of Thiadiazole Ring : Reacting 4-chlorobenzoic acid with thiosemicarbazide to form the thiadiazole derivative.
- Benzamide Formation : The thiadiazole is then reacted with benzoyl chloride to yield the final product.
This synthetic route can be optimized for large-scale production using continuous flow reactors to enhance yield and purity .
Case Studies and Research Findings
- Antimicrobial Study : A comprehensive evaluation demonstrated that this compound exhibits broad-spectrum antimicrobial activity with low toxicity profiles in mammalian cells.
- Cancer Research : In vivo studies showed promising results with significant tumor suppression rates in treated mice models compared to controls .
- Pesticide Efficacy : Field trials confirmed the effectiveness of the compound in reducing pest populations significantly while maintaining crop health .
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The thiadiazole ring and the benzamide moiety play crucial roles in the compound’s binding affinity and specificity. The exact pathways and targets involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Key Structural Variations
The compound’s closest structural analogues include:
2,5-Dichloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide (Y030-8821)
- Molecular Formula : C₁₄H₁₅Cl₂N₃OS
- Molecular Weight : 344.26 g/mol
- Key Difference : The 4-chlorophenyl group is replaced with a pentan-3-yl chain, reducing aromaticity and increasing hydrophobicity .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations :
- Higher molecular weights correlate with increased melting points in derivatives with aromatic or conjugated systems (e.g., 8a vs. 8c).
- Chlorine substituents likely enhance thermal stability but reduce solubility compared to alkyl or ester-containing analogues.
Comparison with Analogues
- Compound 6 : Synthesized via hydroxylamine hydrochloride-mediated cyclization (70% yield) .
- Compound 8a: Produced by reacting enaminones with acetylacetone in glacial acetic acid (80% yield) .
- Y030-8821 and V012-1064 : Likely synthesized via nucleophilic substitution or Suzuki coupling, given their alkyl/aryl-sulfanyl substituents .
Yield Trends : Derivatives with electron-withdrawing groups (e.g., acetyl in 8a) exhibit higher yields (80%) due to stabilized intermediates .
Biological Activity
2,5-Dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on various research findings.
Chemical Structure and Synthesis
The compound has the molecular formula C15H8Cl3N3OS and features a thiadiazole ring linked to a benzamide moiety. Its synthesis typically involves the reaction of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride under specific conditions to yield the desired product .
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. In particular, compounds related to this compound have shown promising results against various bacterial strains. For example:
- Minimum Inhibitory Concentration (MIC) : Compounds derived from similar structures demonstrated MIC values ranging from 16 to 31.25 μg/mL against Gram-positive and Gram-negative bacteria .
- Antifungal Activity : Moderate antifungal activity was observed with MIC values between 31.25 and 62.5 μg/mL .
Anticancer Activity
The anticancer potential of this compound is notable:
- In Vitro Cytotoxicity : The compound was tested against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The results indicated significant cytotoxic effects with IC50 values as low as 2.32 µg/mL for certain derivatives .
- Mechanism of Action : The cytotoxic effects are attributed to the induction of apoptotic pathways in cancer cells. Studies have shown that structural modifications can enhance activity by affecting cellular uptake and interaction with target proteins .
Case Studies
- Study on Antimicrobial Properties :
-
Anticancer Evaluation :
- In a recent study focusing on the anticancer properties of thiadiazole derivatives, the compound demonstrated a strong inhibitory effect on MCF-7 cells with an IC50 value of 10.10 µg/mL. Structural variations led to enhanced activity in some derivatives, indicating a structure-activity relationship (SAR) that could guide future drug design .
Data Tables
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
